molecular formula C9H18ClN2OP B013530 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite CAS No. 89992-70-1

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Cat. No. B013530
CAS RN: 89992-70-1
M. Wt: 236.68 g/mol
InChI Key: QWTBDIBOOIAZEF-UHFFFAOYSA-N
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Description

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a monochloridite phosphorylation reagent primarily used in DNA synthesis . It plays a crucial role in introducing phosphoramidite groups during the construction of oligonucleotides. Here are the key details:



  • Synonym : Chloro (diisopropylamino)-β-cyanoethoxyphosphine

  • Linear Formula : ([(\text{CH}_3)_2\text{CH}]_2\text{NP}(\text{Cl})\text{OCH}_2\text{CH}_2\text{CN})

  • CAS Number : 89992-70-1

  • Molecular Weight : 236.68 g/mol



Synthesis Analysis

The synthesis of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite involves the reaction of diisopropylamine with chloroform and cyanoacetic acid . The resulting compound serves as a versatile phosphorylation reagent in DNA chemistry.



Molecular Structure Analysis

The molecular structure of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite consists of a cyanoethyl group attached to a phosphoramidite core , which in turn bears two diisopropylamino substituents. The chlorine atom provides reactivity at the phosphorus center.



Chemical Reactions Analysis


  • Phosphitylation Reaction : In DNA synthesis, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite reacts with the 3’-hydroxyl group of a growing oligonucleotide chain, leading to the incorporation of the phosphoramidite moiety.

  • Deprotection : After coupling, the protecting groups are removed (e.g., using ammonium hydroxide ) to reveal the reactive phosphite linkage.



Physical And Chemical Properties Analysis


  • Form : Liquid

  • Color : Clear to very slightly hazy colorless

  • Density : 1.061 g/mL at 25°C (lit.)

  • Storage Temperature : 2-8°C


Scientific Research Applications

Automated DNA/RNA Oligonucleotide Synthesis

This compound is highly effective in automated solid-phase DNA/RNA oligonucleotide synthesis, facilitating the coupling of nucleobases or carbohydrates via phosphotriesters. It offers moderate yields under mild conditions and is favored for its stability and cost-effectiveness compared to other reagents (Ji-Chen Zhang, 2012).

Synthesis of Phosphorylated Biomolecules

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite plays a critical role in the synthesis of phosphorylated biomolecules, including short and long-chain cardiolipins and their ether analogues. This showcases its versatility in creating complex lipid structures, essential for studying lipid biology and developing lipid-based therapeutics (Shoukath M. Ali et al., 2006).

Peptide-Oligonucleotide Conjugation

The compound has been used to prepare phosphoramidites of protected cysteine hydroxyalkyl amides, facilitating the solid-phase synthesis of cysteinyl oligonucleotides. These intermediates are valuable for creating peptide-oligonucleotide conjugates, a significant area of research for therapeutic applications (D. Stetsenko, Michael J. Gait, 2000).

Sequence-Encoded Polymer Synthesis

In the synthesis of non-natural sequence-encoded polymers, this reagent has facilitated the creation of polymers with controlled sequences. This application is particularly important in the development of novel materials with specific properties for biotechnology and nanotechnology applications (A. Al Ouahabi et al., 2015).

Bioorthogonal Chemistry

The reagent's utility extends to bioorthogonal chemistry, where it has been used for chemoselective modification of biomolecules through the Staudinger reaction. This method is economical and adaptable to various solvents, including aqueous buffers, facilitating the labeling of peptides and proteins with phosphoramidites (Matthew C. Uzagare et al., 2012).

Safety And Hazards


  • Hazard Classifications : Pyrophoric liquid (Class 1) and Skin Corrosive (Class 1B)

  • Signal Word : Danger

  • Hazard Statements : H250 (Pyr. Liq. 1), H314 (Skin Corr. 1B)

  • Precautionary Statements : P210, P233, P280, P302 + P334, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P370 + P378


Future Directions

Research on 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite continues to explore its applications in DNA synthesis, including modifications, coupling efficiency, and compatibility with various nucleotide derivatives.



properties

IUPAC Name

3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTBDIBOOIAZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370534
Record name 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
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Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

CAS RN

89992-70-1
Record name 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
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Record name 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanoethyl diisopropylchlorophos phoramidite
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Synthesis routes and methods I

Procedure details

To a solution of 0.54 mL(4.0 mmol) of dichloro(β-cyano)ethoxyphosphine in 40 mL of dichloromethane cooled in an ice-water bath was added 10 mL of diisopropylethylamine, followed by adding 0.64 mL (4.0 mmol) of diisopropylamine under Argon. The reaction mixture was warmed up to room temperature and stirred for 2 h. After adding 0.1 gm of DMAP into the solution, the reaction mixture is ready for the next step reaction.
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

FIG. 15 illustrates the synthesis of bifunctional diphosphitylating, triphosphitylating, and tetraphosphitylating reagents (66, 69, 72). For the preparation of 66, phosphorus trichloride (21, 875 μL, 10 mmol) and diisopropylethylamine (1,747 μL, 10 mmol) were added to anhydrous THF. Diisopropylamine (1,400 μL, 10 mmol) was added dropwise in 10 min to the solution mixture and the mixture was stirred for 45 min at 0° C. to yield diisopropylphosphoramidodichloridite (29). Then 3-hydroxypropionitrile (22, 683 μL, 10 mmol) and diisopropylethylamine (1,747 μL, 10 mmol) were added dropwise to the solution of 29 in anhydrous THF during 10 min period. The stirring was continued for 25 min at 0° C. to afford 2-cyanoethyl diisopropylphosphoramidochloridite (24). Water (180 μL, 10 mmol) and diisopropylethylamine (1,747 μL, 10 mmol) were added dropwise in 10 min period to the solution. The mixture was stirred for 10 min at 0° C. to yield 2-cyanoethyl diisopropylamine hydroxyphosphite (25). Then 29 (1 eq, 10 mmol) that was prepared at the same time in a separate reaction vessel, was added dropwise in 10 min period to the solution containing 25. The mixture was stirred for 25 min at 0° C. to yield diisopropylphosphoramidochloridite-O-2-cyanoethyl diisopropylphosphoramidite 66 (bifunctional diphosphitylating reagent). The reaction mixture containing diphosphitylating reagent 66 was immediately used in coupling reactions with polymer-bound p-acetoxybenzyl alcohol 78. Further stability studies on 66 using mass spectrometry methods showed that the compound remained stable after 2 months storage at −20° C.
Quantity
683 μL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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